molecular formula C17H19N3O4 B5688226 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone

6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone

Cat. No.: B5688226
M. Wt: 329.35 g/mol
InChI Key: SVYQDKJMYVJTHF-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a high-purity chemical compound provided for research purposes. This synthetic molecule features the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The compound's structure incorporates a 3-methoxyphenyl group at the 6-position and a 2-morpholino-2-oxoethyl chain at the 2-position, which may influence its physicochemical properties and interaction with biological targets. The pyridazinone core is recognized for its relevance in two primary therapeutic areas: cardiovascular disease and oncology. Researchers are particularly interested in pyridazinone derivatives for their potential as vasodilators , which can help manage conditions like hypertension, and as targeted anticancer agents . Some derivatives have been developed as inhibitors of specific enzymes, such as Phosphodiesterase 10A (PDE10A), which is a target in neurological research, and other kinases involved in cell proliferation and survival pathways . Furthermore, related pyridazinone analogues have displayed notable anti-inflammatory and analgesic properties in preclinical models, suggesting this compound could also be of value in immunological and pain research . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-4-2-3-13(11-14)15-5-6-16(21)20(18-15)12-17(22)19-7-9-24-10-8-19/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQDKJMYVJTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This compound's structure, which includes a morpholino group and a methoxyphenyl moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight258.31 g/mol
CAS NumberNot specified in available literature

Research has indicated that pyridazinone derivatives, including this compound, may exert their biological effects through the inhibition of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). A study demonstrated that certain pyridazinone derivatives inhibited IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting a mechanism that could be relevant for this compound as well .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been highlighted through various studies focusing on its ability to inhibit cytokine production. Compounds similar to this pyridazinone have shown significant inhibitory effects on IL-1β, which is crucial in mediating inflammatory responses .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. Analgesics often target cyclooxygenase (COX) enzymes, and related studies have shown that pyridazinone derivatives can selectively inhibit COX-2 over COX-1, potentially reducing side effects associated with non-selective COX inhibitors . This selectivity is particularly important in developing new analgesic medications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazinones and their derivatives:

  • Inhibition of IL-1β Production : A study involving the synthesis of various pyridazinone derivatives found that some effectively inhibited IL-1β production in vitro, indicating potential therapeutic applications for inflammatory diseases .
  • Cyclooxygenase Inhibition : Research on pyrrolo[3,4-d]pyridazinones demonstrated strong inhibition of COX enzymes, particularly COX-2, which is associated with inflammation and pain pathways. This suggests that compounds like this compound could serve as lead compounds for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential as:

  • Anticancer Agents : Studies indicate that pyridazinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Research has shown that derivatives of pyridazinones possess antimicrobial properties, making them candidates for developing new antibiotics.

Biochemical Probes

Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in studies involving:

  • Enzyme Inhibition : It can be used to investigate enzyme activity modulation, particularly in pathways related to cancer and infectious diseases.
  • Signal Transduction Studies : The compound may influence signaling pathways, offering insights into cellular responses to external stimuli.

Material Science

The unique properties of 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone also make it suitable for applications in material science:

  • Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific functionalities.
  • Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions, facilitating various chemical transformations.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyridazinone derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of pyridazinones revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis .

Chemical Reactions Analysis

Side-Chain Modifications

The morpholino-2-oxoethyl group undergoes further derivatization:

Nucleophilic Substitution

  • Amide Formation : Reacting with primary/secondary amines (e.g., piperazine derivatives) in ethanol under reflux to replace morpholine with other heterocycles .

  • Hydrazide Formation : Hydrazine hydrate treatment converts ester side chains to hydrazides, enabling Schiff base synthesis .

Oxidation/Reduction

  • Ketone Reduction : The 2-oxoethyl group can be reduced to ethanol derivatives using NaBH₄ or LiAlH₄.

  • Aromatic Ring Functionalization : Electrophilic substitution (e.g., nitration, sulfonation) on the 3-methoxyphenyl group under acidic conditions .

Derivatization for Pharmacological Studies

Key derivatives synthesized via side-chain reactions include:

Derivative StructureReaction TypeBiological ActivityYield (%)Source
2-[2-(4-Arylpiperazino)ethyl]Nucleophilic substitutionAnalgesic, anti-inflammatory60–76
2-(2-Hydrazinoethyl)Hydrazine condensationPrecursor for Schiff bases65–70
2-(2-Oxo-2-(thiophen-2-yl)ethyl)Ketone exchangeEnzyme inhibition studies55–60

Mechanistic Insights

  • Enzyme Inhibition : The morpholino group enhances binding to acetylcholinesterase via hydrogen bonding with catalytic serine residues .

  • Schiff Base Formation : Hydrazide intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form stable hydrazones, characterized by IR (C=N stretch at 1600–1650 cm⁻¹) and NMR (δ 8.2–8.5 ppm for imine protons) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via pyridazinone ring hydrolysis.

  • Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions .

Industrial-Scale Adaptations

  • Catalytic Optimization : Pd/C or Raney Ni catalysts improve yields in hydrogenation steps (e.g., reducing nitro groups on aryl substituents) .

  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste in large-scale production .

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing targeted enzyme inhibitors or functionalized heterocycles. Methodological refinements in catalysis and solvent systems continue to expand its synthetic applications .

Comparison with Similar Compounds

Zardaverine (6-(4-Difluoromethoxy-3-methoxyphenyl)-3(2H)-Pyridazinone)

  • Structural Features : Differs at position 6 with a 4-difluoromethoxy-3-methoxyphenyl group instead of 3-methoxyphenyl.
  • Biological Activity: Selective PDE3/4 inhibitor; crystallographic studies reveal three conformational states (A, B, C) in PDE4D binding, with non-coplanar rings stabilizing interactions .
  • Key Data :

    Property Value
    PDE4D Binding Resolution 1.54 Å (high-resolution structure)
    Dihedral Angle (C6-C1-C7-N2) 4.9° (crystal structure)

6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-Pyridazinone

  • Structural Features : Position 6 substituted with a 4-(2-fluorophenyl)piperazine group.
  • Biological Activity : Exhibits anti-inflammatory activity comparable to indomethacin (IC₅₀ = 12 μM in carrageenan-induced edema) .
  • Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis and functionalization .

Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-Pyridazinone)

  • Structural Features: Position 5 substituted with morpholino, unlike the 2-morpholino-oxoethyl group in the target compound.
  • Biological Activity: Marketed NSAID with reduced ulcerogenic effects due to morpholino’s cytoprotective role .

Pharmacological Activity Comparison

Analgesic and Anti-Inflammatory Activity

  • 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-Pyridazinone: 70% inhibition in acetic acid-induced writhing (vs. 65% for acetyl salicylic acid) .
  • 2-(6-Oxo-3,5-diphenylpyridazin-1-yl)propanamide (7e): Most potent in a p-benzoquinone writhing test (ED₅₀ = 28 mg/kg), surpassing aspirin .

Enzyme Inhibition

  • PDE4 Inhibition: Zardaverine’s IC₅₀ for PDE4D is 0.8 μM, while the target compound’s morpholino group may enhance selectivity due to hydrogen bonding with catalytic domains .
  • MAO-B Inhibition: Morpholino-containing pyridazinones (e.g., TR1-TR16 series) show IC₅₀ values of 0.1–5 μM, attributed to electron-withdrawing effects .

Crystallographic and Conformational Analysis

  • Target Compound : Predicted planar arrangement due to N1-H1···O3 hydrogen bonding (similar to Zardaverine’s 1.887 Å H-bond) .
  • 6-Phenyl-3(2H)-Pyridazinone: Dihedral angle between phenyl and pyridazinone rings = 18.0° (vs. 8.6° in 4-(2,6-dichlorobenzyl) derivative) .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone?

Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting morpholine derivatives with bromoacetyl intermediates to introduce the morpholino-2-oxoethyl group .
  • Cyclocondensation : Using substituted hydrazines with diketones or ester precursors to form the pyridazinone core .
  • Optimization : Key parameters include solvent selection (e.g., ethanol or acetone), temperature control (reflux conditions), and stoichiometric ratios of reagents. For example, ethyl bromoacetate is used to alkylate the pyridazinone nitrogen under basic conditions (K₂CO₃) .

Q. Reference Data :

StepReagents/ConditionsYield (%)Reference
1Morpholine + bromoacetyl chloride75–85
2Ethanol, reflux, 12h65–70

Q. How can researchers validate the structural identity of this compound?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; morpholino carbonyl at ~170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₃O₄: 344.1608) .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Methoxy group position : 3-Methoxyphenyl enhances solubility but may reduce binding affinity compared to unsubstituted phenyl groups .
  • Morpholino side chain : The 2-oxoethylmorpholino moiety improves pharmacokinetic properties (e.g., half-life) but requires optimization to avoid off-target kinase inhibition .
  • Pyridazinone core : Oxidation to dihydropyridazines can modulate redox-dependent activity .

Contradictions : Some studies report antagonistic effects when morpholino groups are replaced with piperazine, while others show retained activity . Resolve via in vitro kinase profiling .

Q. What experimental designs are optimal for evaluating its mechanism of action in biological systems?

Answer: Adopt a tiered approach:

In vitro assays :

  • Enzyme inhibition : Use purified kinases (e.g., PKA, PKC) to assess selectivity .
  • Cellular models : Platelet aggregation assays (for antiplatelet activity) with collagen/ADP induction .

In vivo models :

  • Dose-response studies : Apply randomized block designs (e.g., 4 replicates per dose) to minimize variability .
  • Toxicology : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) .

Q. Key Parameters :

Assay TypeEndpointReference
Platelet aggregationIC₅₀ (µM)
Kinase inhibitionKi (nM)

Q. How can researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

Answer: Potential causes and solutions:

  • Assay conditions : Variability in buffer pH, ATP concentrations, or cell passage numbers. Standardize protocols using guidelines from .
  • Compound purity : Re-evaluate batches via HPLC and NMR; impurities >2% can skew results .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across studies .

Case Study : A 2021 study resolved conflicting IC₅₀ values (12 µM vs. 28 µM) by identifying residual DMSO (≥0.1%) as a confounding factor .

Q. What analytical strategies are recommended for stability studies under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed morpholino group or demethylated methoxyphenyl) .
  • Kinetic modeling : Calculate t₁/₂ (half-life) using first-order decay equations.

Q. Stability Data :

Conditiont₁/₂ (hours)Major Degradant
pH 7.4, 37°C48.2 ± 3.1Demethylated analog

Methodological Notes

  • For synthetic protocols, cross-validate spectral data with literature (e.g., IR carbonyl stretches at 1680–1700 cm⁻¹) .

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